molecular formula C12H21NO3 B1303111 Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate CAS No. 886360-88-9

Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate

Cat. No. B1303111
M. Wt: 227.3 g/mol
InChI Key: ZJBDXMMSHFKMOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which was created by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . Such methods could potentially be adapted for the synthesis of Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate, with appropriate changes in starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate has been determined using various spectroscopic techniques and quantum chemical calculations. For instance, the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione was elucidated and showed two crystallographically independent molecules in the asymmetric unit with specific dihedral angles between the piperidine ring and attached moieties . These structural analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of compounds structurally related to Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate can be inferred from their interaction with other molecules and the formation of dimers. For example, the formation of dimers through hydrogen bonding has been observed in several studies, indicating a propensity for intermolecular interactions . These interactions are often characterized by shifts in vibrational frequencies and changes in thermodynamic parameters, suggesting that Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The spectroscopic properties, such as UV-Visible and FT-IR spectra, provide information about the electronic transitions and functional groups present in the molecule . The non-linear optical (NLO) properties of these compounds have also been studied, revealing their potential applications in NLO devices due to their transparency in the visible region and significant hyperpolarizability values . These studies suggest that Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate may exhibit similar properties, which could be explored for various applications.

Scientific Research Applications

Ethylene and Its Derivatives in Postharvest Fruit and Vegetable Quality Maintenance

Ethylene Inhibition for Quality Maintenance : Ethylene plays a crucial role in the ripening and senescence of fruits and vegetables. Research has explored the use of ethylene perception inhibitors, such as 1-methylcyclopropene (1-MCP), to delay ripening and extend the shelf life of these products. These studies illustrate the potential of ethylene and its inhibitors in maintaining postharvest quality and reducing waste (Watkins, 2006; Martínez-Romero et al., 2007).

Ethylene's Role in Plant Biology Beyond Ripening

Ethylene Precursors and Plant Growth : Studies on ethylene's precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), suggest that ACC has roles beyond being just a precursor to ethylene. It influences plant growth, stress responses, and can act as a signaling molecule, offering a broader understanding of ethylene's impact on plant biology (Van de Poel & Van Der Straeten, 2014).

Ethylene Dimerization and Industrial Applications

Butene-1 Production and Ethylene Dimerization : The dimerization of ethylene to produce butene-1, a co-monomer in the production of polymers like polyethylene, highlights ethylene's importance in the petrochemical industry. This area of research focuses on optimizing processes like Alphabutol technology to enhance the selectivity and yield of butene-1, showcasing ethylene's versatility in industrial applications (Alenezi et al., 2019).

Ethylene Oxide for Medical Device Sterilization

Sterilization Processes : Ethylene oxide sterilization is a critical process for medical devices, demonstrating ethylene's utility in healthcare. The development of efficient and safe sterilization methods that minimize toxic residues while ensuring device sterility is an ongoing area of research (Mendes et al., 2007).

Future Directions

The future directions for the study of “Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate” and related compounds could involve the development of new synthesis techniques and the exploration of their potential biological activity and complexing properties .

properties

IUPAC Name

ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-4-16-11(15)10-5-7-13(8-6-10)12(2,3)9-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBDXMMSHFKMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195335
Record name Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate

CAS RN

886360-88-9
Record name Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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